molecular formula C11H17BrN2O2S B4778598 1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide

1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide

Cat. No.: B4778598
M. Wt: 321.24 g/mol
InChI Key: KGRPYLYBYVSSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This specialty sulfonamide features a 4-bromophenyl group and a dimethylaminoethyl side chain, a pharmacophore present in numerous bioactive molecules and several FDA-approved drugs . The dimethylamine (DMA) group is a common feature in compounds targeting the central nervous system, and its properties often contribute to favorable solubility and bioavailability profiles . This compound is structurally related to a class of aryl sulfonamides investigated for their potential as dynamin GTPase inhibitors, which are valuable tools for studying clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis (SVE) . Such inhibitors are being explored in basic research for their ability to modulate synaptic transmission, with promising applications in the development of novel therapeutic leads for neurological conditions . Its structure makes it a valuable intermediate for synthetic chemists working to develop new sulfonamide-based bioactive molecules, including potential dynamin inhibitors . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it is intended for use by qualified laboratory personnel only.

Properties

IUPAC Name

1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O2S/c1-14(2)8-7-13-17(15,16)9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRPYLYBYVSSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Amidation: The formation of the methanesulfonamide group.

    Alkylation: The attachment of the dimethylaminoethyl group.

The reaction conditions for these steps often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The para-bromine substituent on the aromatic ring enables electrophilic substitution reactions, particularly under palladium-catalyzed cross-coupling conditions.

Reaction Type Conditions Products/Outcomes Key Observations
Buchwald-Hartwig Amination Pd(OAc)₂, Xantphos ligand, K₃PO₄, toluene, 110°C N-Arylated amines (C–N bond formation)High regioselectivity due to electron-withdrawing sulfonamide group .
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C Biaryl derivativesBromine acts as a leaving group; limited by steric hindrance from sulfonamide .

Mechanistic Insight : The electron-deficient nature of the bromophenyl ring (due to the sulfonamide’s -I effect) accelerates oxidative addition of Pd⁰ into the C–Br bond, facilitating cross-coupling .

Sulfonamide Group Reactivity

The methanesulfonamide (–SO₂NH–) moiety participates in hydrolysis and alkylation reactions.

Reaction Type Conditions Products/Outcomes Key Observations
Acidic Hydrolysis 6M HCl, reflux, 12 hrsSulfonic acid + Ethylenediamine derivativeComplete cleavage requires prolonged heating.
Alkylation NaH, R-X (alkyl halide), THF, 0°C→RT N-Alkylated sulfonamidesDimethylaminoethyl group may compete as a nucleophile .

Stability Note : The sulfonamide group demonstrates resistance to basic hydrolysis under mild conditions (pH < 12).

Dimethylaminoethyl Group Reactions

The tertiary amine in the dimethylaminoethyl side chain engages in acid-base and quaternization reactions.

Reaction Type Conditions Products/Outcomes Key Observations
Protonation HCl (aq), RTWater-soluble ammonium saltEnhances solubility for pharmaceutical applications.
Quaternization MeI, CH₃CN, 60°C, 6 hrsQuaternary ammonium iodideSteric hindrance from dimethyl groups slows kinetics.

Biological Relevance : The dimethylamino group’s basicity (pKa ~8.5) allows pH-dependent membrane permeability in drug design.

Reductive Dehalogenation

The C–Br bond undergoes reduction under catalytic hydrogenation.

Reaction Type Conditions Products/Outcomes Key Observations
H₂/Pd-C 10% Pd/C, H₂ (1 atm), EtOH, RT 1-(4-Phenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamideQuantitative yield; no side reactions observed .

Synergy with Cross-Coupling : Sequential bromine substitution followed by reduction enables modular synthesis of analogs .

Thermal Decomposition

At elevated temperatures, the compound undergoes degradation via sulfonamide bond cleavage.

Conditions Products Identified Mechanism
250°C, N₂ atmosphereSO₂, NH₃, and bromobenzene derivativesRadical-initiated scission of S–N bond.

Stability Recommendation : Storage below 25°C in inert atmospheres is advised to prevent decomposition.

Critical Analysis of Reaction Pathways

  • Electronic Effects : The sulfonamide group’s electron-withdrawing nature activates the bromophenyl ring for NAS but deactivates it toward electrophilic substitution .

  • Steric Influence : The dimethylaminoethyl chain hinders access to the sulfonamide nitrogen, favoring reactions at the bromine site .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance Pd-catalyzed coupling efficiency, while non-polar solvents stabilize the sulfonamide .

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide functional group , which is significant for its biological activity. The presence of a bromophenyl moiety and a dimethylaminoethyl side chain enhances its reactivity and interaction with biological targets. Its molecular formula is C₁₅H₁₈BrN₃O₂S, with a molar mass of approximately 318.24 g/mol. The chemical reactivity is influenced by the sulfonamide and amine groups, allowing it to participate in nucleophilic substitution reactions.

Antibacterial Activity

1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide exhibits antibacterial properties similar to traditional sulfa drugs. The sulfonamide group inhibits bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby demonstrating potential as an antibacterial agent.

Antitumor Potential

Preliminary studies have indicated that compounds with similar structures may exhibit antitumor and anti-inflammatory activities . Research suggests that the compound could serve as a lead for developing new therapeutic agents targeting bacterial infections or cancer.

Drug Design

The unique structure of this compound allows for effective interaction with various biological targets, making it a candidate for drug design. Interaction studies have focused on its binding affinity to enzymes involved in metabolic pathways related to inflammation and cancer progression.

Binding Affinity Studies

Studies have demonstrated that the compound can inhibit certain enzymes critical to metabolic pathways. For instance, modifications on similar compounds have shown significant binding affinities to Bcl-2/Bcl-xL proteins, which are implicated in cancer cell survival . These findings suggest that further optimization of this compound could enhance its efficacy as an antitumor agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into how modifications can affect biological activity. For example, the introduction of different substituents on the phenyl ring or variations in the sulfonamide group can significantly alter the compound's potency against cancer cell lines .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Features
N-(4-Bromophenyl)methanesulfonamideStructureLacks the dimethylaminoethyl side chain; primarily antibacterial activity.
1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamideStructureContains chlorine instead of bromine; potential antitumor activity.
N-[1-(3-chlorophenyl)ethyl]methanesulfonamideStructureSimilar structure without dimethylamino group; used for comparison in biological assays.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the dimethylaminoethyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Surufatinibum (N-[2-(Dimethylamino)ethyl]-1-[3-({4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl}amino)phenyl]methanesulfonamide)

  • Structural Differences: Replaces the 4-bromophenyl group with a 3-aminophenyl linked to an indole-pyrimidine system.
  • Functional Implications : The indole-pyrimidine moiety likely enhances binding to kinase targets (e.g., tyrosine kinases), making surufatinibum an anticancer agent. The bromophenyl group in the target compound may instead favor interactions with halogen-sensitive receptors or enzymes .
  • Pharmacokinetics: The indole-pyrimidine system increases molecular weight (~600 g/mol vs.

4-Methyl-N-(2,2,2-Tribromo-1-(4-(Dimethylamino)phenyl)ethyl)benzenesulfonamide (Compound 6d)

  • Structural Differences : Features a tribromoethyl group and a 4-methylbenzenesulfonamide core.
  • Functional Implications : The tribromo substituent introduces significant steric hindrance and electronegativity, which may alter reactivity in substitution reactions. In contrast, the target compound’s single bromine atom offers a balance of lipophilicity and synthetic versatility .
  • Applications : Compound 6d’s bromine-rich structure could serve as a heavy atom derivative in crystallography, whereas the target compound’s simpler structure may be more suitable for medicinal chemistry optimization.

USP Sumatriptan Succinate Related Compounds

  • Structural Overlaps: Share the dimethylaminoethyl group but incorporate indole rings (e.g., {3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl groups in Related Compound A).
  • Functional Implications: Indole derivatives like sumatriptan target serotonin receptors (5-HT1B/1D). The target compound’s bromophenyl group lacks this indole system, suggesting divergent therapeutic pathways (e.g., non-serotonergic targets) .

Desvenlafaxine Succinate

  • Structural Contrasts: Contains a cyclohexanol-phenol core instead of a sulfonamide.
  • Functional Implications: Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).

Data Tables

Compound Name Molecular Weight (g/mol) Key Structural Features Potential Applications Solubility Insights Reference
1-(4-Bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide 319.23 Bromophenyl, methanesulfonamide, dimethylaminoethyl Oncology, neurology (hypothetical) Moderate lipophilicity, basic amine enhances water solubility
Surufatinibum ~600 Indole-pyrimidine, aminophenyl, dimethylaminoethyl Anticancer therapy Lower solubility due to high MW
Compound 6d ~550 Tribromoethyl, methylbenzenesulfonamide Crystallography, halogen chemistry Poor solubility (steric hindrance)
USP Sumatriptan Related Compound A 613.77 Indole, dimethylaminoethyl, succinate Serotonin receptor modulation High polarity due to succinate

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s structure allows straightforward synthesis via sulfonylation of 4-bromophenylmethanesulfonyl chloride with 2-(dimethylamino)ethylamine, contrasting with surufatinibum’s complex indole-pyrimidine coupling .
  • Safety Profile: Analogous compounds like 1-(4-bromophenyl)-N-isopropylmethanesulfonamide () exhibit hazards requiring protective measures (e.g., inhalation risks). The dimethylaminoethyl group in the target compound may increase toxicity compared to isopropyl derivatives .
  • Biological Potential: While sumatriptan derivatives act on migraine pathways, the bromophenyl group in the target compound could enable unique interactions, such as inhibition of bromodomain-containing proteins or halogen-bonding enzymes .

Biological Activity

1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide is a sulfonamide compound with notable biological activity. Characterized by its unique structural features, including a bromophenyl moiety and a dimethylaminoethyl side chain, this compound has been studied for its potential therapeutic applications, particularly in antibacterial and anticancer domains. This article delves into the biological activity of this compound, summarizing key findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈BrN₃O₂S, with a molar mass of approximately 318.24 g/mol. The presence of both sulfonamide and amine functional groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : The sulfonamide group allows inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. This mechanism is analogous to traditional sulfa drugs, making it a potential candidate for treating bacterial infections.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antitumor properties by interacting with specific molecular targets involved in cancer progression .

Biological Activity Overview

Activity Type Mechanism Research Findings
AntibacterialInhibition of dihydropteroate synthaseSimilar to traditional sulfa drugs, effective against various bacterial strains.
AntitumorInteraction with cancer-related pathwaysPotential to inhibit enzymes involved in tumor growth; further research required .
Anti-inflammatoryModulation of inflammatory pathwaysCompounds with similar structures have shown promise in reducing inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria in vitro, suggesting its potential as a broad-spectrum antibacterial agent.
  • Antitumor Properties : In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involved the activation of apoptotic pathways through histone modification and cell cycle arrest .
  • Inflammatory Response Modulation : Research indicated that this compound could reduce inflammatory markers in cellular models, supporting its potential use in treating inflammatory diseases.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacodynamic studies are necessary to fully understand its therapeutic window and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide, and how can structural integrity be validated?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution reactions, where the bromophenyl group reacts with methanesulfonamide derivatives under controlled conditions. Evidence from analogous sulfonamide syntheses highlights the use of coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation .
  • Structural Confirmation :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the presence of dimethylaminoethyl and bromophenyl moieties. Proton shifts near δ 2.2–2.5 ppm indicate dimethylamino groups, while aromatic protons appear in δ 7.3–7.8 ppm .
  • X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles, particularly the sulfonamide S–N bond (~1.63 Å) and Br–C distances (~1.89 Å) .

Q. How can researchers optimize reaction conditions for synthesizing this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for yield and purity .
  • Computational Pre-Screening : Employ density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows are a validated approach .

Advanced Research Questions

Q. How can contradictory data on the biological activity of sulfonamide derivatives be resolved?

  • Methodology :

  • Assay Validation : Cross-validate results using orthogonal techniques (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity measurements).
  • Purity Analysis : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) that may skew activity data. For instance, trace dimethylamine in the dimethylaminoethyl group could affect enzyme inhibition assays .
  • Structural Dynamics : Investigate conformational flexibility via molecular dynamics simulations. Substituent effects (e.g., bromophenyl orientation) may modulate interactions with biological targets .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Reaction Path Search : Apply artificial force-induced reaction (AFIR) methods to explore possible reaction channels. Compare computed activation energies with experimental kinetic data .
  • Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites using Mulliken charges. The sulfonamide sulfur and bromine atoms are key reactive centers .

Q. How can researchers address unexpected byproducts during synthesis?

  • Methodology :

  • Mechanistic Studies : Use 18O^{18}O-labeling or isotopic tracing to track reaction pathways. For example, unintended N-alkylation vs. sulfonamide formation can be distinguished via mass spectrometry .
  • In Situ Monitoring : Implement Raman spectroscopy or real-time NMR to detect intermediates. Adjust quenching steps to suppress side reactions .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50_{50}/IC50_{50} values with 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points caused by experimental variability .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

  • Methodology :

  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O vs. Br···π contacts) across crystal structures. Variations in packing motifs may explain geometric differences .
  • Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries for analogous sulfonamides to identify trends in bond lengths and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.